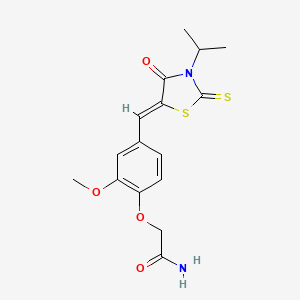

(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide

Descripción

The compound "(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide" features a thiazolidinone core modified with a 3-isopropyl group, a 4-oxo substituent, and a 2-thioxo moiety. The Z-configuration at the exocyclic double bond (5-ylidene) and the 2-methoxyphenoxy-acetamide side chain contribute to its structural uniqueness. Thiazolidinone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propiedades

IUPAC Name |

2-[2-methoxy-4-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-9(2)18-15(20)13(24-16(18)23)7-10-4-5-11(12(6-10)21-3)22-8-14(17)19/h4-7,9H,8H2,1-3H3,(H2,17,19)/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMPPFBGOCBUQK-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)N)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include:

Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Condensation Reaction: The thiazolidinone intermediate is then condensed with a methoxy-substituted benzaldehyde derivative to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The methoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, thiazolidinone derivatives are often studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may exhibit similar properties and could be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them valuable intermediates in various chemical processes.

Mecanismo De Acción

The mechanism of action of (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with biological macromolecules, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs share the thiazolidinone scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Key comparisons include:

a) Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate ()

- Molecular Formula: C₃₈H₄₇FNO₈SSi

- Key Features : Fluorobenzyl group at position 3, triisopropylsilyl ester, and a polyethylene glycol-like side chain.

- The silyl ester increases lipophilicity (logP ≈ 4.2), contrasting with the acetamide group in the target compound, which may improve aqueous solubility .

b) 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ()

- Molecular Formula : C₂₄H₂₀N₄O₅S

- Key Features: Dual methoxyphenyl and hydrazono substituents, 4-hydroxyphenyl group at position 3.

- Impact: Methoxy groups confer electron-donating effects, stabilizing the thiazolidinone ring. The hydrazono moiety may facilitate hydrogen bonding, influencing receptor binding compared to the target compound’s thioxo group .

c) 3-(2-Acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline ()

- Molecular Formula : C₂₉H₂₁N₃O₆SCl₂

- Key Features : Chlorine substituents, acetyloxy groups, and an isoxazoline-imidazole hybrid scaffold.

- Impact : Chlorine atoms increase molecular weight (611.36 g/mol) and polarity, while the acetyloxy groups may enhance bioavailability through ester prodrug mechanisms .

Physical and Spectral Properties

- Melting Points : Higher melting points (e.g., 138°C in ) correlate with crystalline purity and strong intermolecular forces (e.g., H-bonding in acetamide groups) .

Actividad Biológica

Overview

(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities and potential therapeutic applications. The compound's unique structure comprises a thiazolidinone ring, which is often associated with various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolidinone ring can modulate the activity of biological macromolecules, leading to various physiological effects depending on the target pathways involved.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl) showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10–50 fold. The minimum inhibitory concentration (MIC) for some compounds was as low as 0.004 mg/mL, indicating strong efficacy against pathogens such as Enterobacter cloacae and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, these compounds have demonstrated antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi. Notably, Trichoderma viride was identified as the most sensitive fungal strain, while Aspergillus fumigatus exhibited resistance .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored through various in vitro studies. For example, compounds derived from thiazolidinones have shown promising results in inhibiting tumor cell growth across different cancer cell lines using assays such as the MTT assay . The mechanisms involved may include apoptosis induction and cell cycle arrest.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds reveals its unique properties:

| Compound Type | Biological Activity | Key Features |

|---|---|---|

| Thiazolidinediones | Antidiabetic properties | Primarily used in diabetes management |

| Thiazolidinones | Broad biological activities | Diverse pharmacological profiles |

| Benzothiazoles | Antimicrobial and anticancer activities | Similar benzene-thiazole structure |

| (Z)-2-(4...acetamide | Antimicrobial, antifungal, anticancer | Unique substitution pattern enhancing reactivity |

Case Studies

- Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives against a panel of bacteria and found that certain derivatives exhibited MIC values significantly lower than standard antibiotics . This highlights the potential for developing new antibacterial agents from this class of compounds.

- Antifungal Properties : Another investigation focused on the antifungal activity of thiazolidinone derivatives revealed that specific modifications to the molecular structure could enhance efficacy against resistant strains .

- Anticancer Research : Various studies have reported that thiazolidinone derivatives can inhibit cancer cell proliferation in vitro. These findings suggest potential pathways for further research into their use as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.